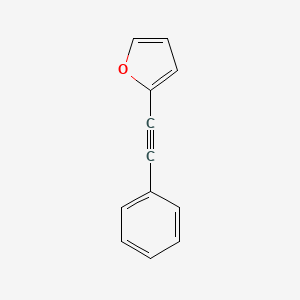

2-(Phenylethynyl)furan

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8O |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(2-phenylethynyl)furan |

InChI |

InChI=1S/C12H8O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H |

InChI Key |

AEJDDJMEGRMAOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylethynyl Furan and Its Derivatives

Direct Coupling Reactions

Direct coupling reactions represent a primary and efficient approach for the synthesis of 2-(phenylethynyl)furan systems. These methods typically involve the formation of a carbon-carbon bond between a furan (B31954) ring and a phenylacetylene (B144264) moiety.

Sonogashira Cross-Coupling Strategies for Ethynylfuran Systems

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

In the context of this compound synthesis, this strategy involves the reaction of a 2-halofuran with phenylacetylene. The reactivity of the aryl halide is a crucial factor, with the general trend being I > Br > Cl. wikipedia.org For instance, the coupling of 2-iodofuran (B1589784) with phenylacetylene proceeds under mild conditions to afford this compound. While copper co-catalysis is common, its presence can sometimes lead to the undesired homocoupling of the alkyne (Glaser coupling), prompting the development of copper-free Sonogashira protocols. wikipedia.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of alternative catalysts like nickel and gold, as well as employing greener solvents. wikipedia.orgnih.gov For example, a nickel-catalyzed Sonogashira coupling has been developed for non-activated alkyl halides, and gold nanoparticles have been shown to effectively catalyze the coupling of iodobenzene (B50100) and phenylacetylene. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions for Aryl Alkynes

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| o-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 2-(Phenylethynyl)anisole | 70-94 | nih.gov |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Not Specified | Not Specified | Not Specified | bis(4-Bromophenyl)acetylene | Not Specified | wikipedia.org |

| Iodoarene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | [TBP][4EtOV] | Diphenylacetylene | Complete Conversion | nih.gov |

| o-Iodophenol | Phenylacetylene | Fe(III) / 1,10-phenanthroline | Cs₂CO₃ | Not Specified | 2-Arylbenzo[b]furans | Good | beilstein-journals.org |

Organocatalytic Approaches Utilizing Furaldehyde Precursors

An alternative to metal-catalyzed coupling involves organocatalytic methods starting from readily available precursors like 2-furaldehyde. One such approach utilizes a sulfoxide-mediated reaction. In a documented procedure, the reaction of 2-furaldehyde with 2-phenylethyl phenyl sulfoxide (B87167) in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) at elevated temperatures yields 2-(2-phenylethynyl)furan. amazonaws.com This method provides a metal-free route to the target compound. A specific example reported a yield of 80% for this transformation. amazonaws.com

Another organocatalytic strategy involves the conversion of 2,5-furandicarboxaldehyde into 2,5-bis(ethynyl)furan derivatives. This is achieved by first converting the dialdehyde (B1249045) to the corresponding dibromo olefins using a Corey-Fuchs reaction, followed by treatment with a strong base like methyllithium (B1224462) (MeLi) to generate the dilithium (B8592608) intermediate, which can then be hydrolyzed to yield 2,5-bis-(ethynyl)-furan. tandfonline.com This intermediate can also be reacted with various electrophiles, such as aldehydes, to produce functionalized propargyl alcohol derivatives. tandfonline.com

Furan Ring Annulation and Cyclization Strategies

The construction of the furan ring itself, with the phenylethynyl substituent pre-installed on an acyclic precursor, offers another versatile synthetic route. These methods often rely on intramolecular cyclization reactions.

Transition Metal-Catalyzed Cycloisomerization of Alkynyl Alcohols and Related Substrates

Transition metals, particularly gold, palladium, and copper, are effective catalysts for the cycloisomerization of various unsaturated substrates to form furans. nih.govacs.orgarkat-usa.org These reactions often proceed under mild conditions with high efficiency.

Gold catalysts, such as AuCl₃, have been shown to catalyze the cycloisomerization of alkynyl epoxides at room temperature to produce substituted furans. arkat-usa.org The proposed mechanism involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and facilitates the nucleophilic attack of the epoxide oxygen. arkat-usa.org Gold(I) chloride has also been used for the cycloisomerization of homopropargyl alcohols. beilstein-journals.org

Palladium(II) catalysts are effective for the cycloisomerization of (Z)-2-en-4-yn-1-ols to furans. acs.org This method is versatile and can be applied to synthesize a variety of substituted furans. acs.org Copper(I) iodide has been used to catalyze the cycloisomerization of alkynyl ketones, providing an efficient route to 2-monosubstituted and 2,5-disubstituted furans. arkat-usa.org

Table 2: Transition Metal-Catalyzed Furan Synthesis

| Substrate | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Homopropargylic aldehydes | (C₆F₅)₃PAuSbF₆ | Not Specified | 2,3,5- or 2,3,4-substituted furans | nih.gov |

| (Z)-2-en-4-yn-1-ols | K₂PdI₄ | 25-100 °C | Substituted furans | acs.org |

| Alkynyl epoxides | AuCl₃ | Room Temperature | Substituted furans | arkat-usa.org |

| Alkynyl ketones | CuI | N,N-dimethylacetamide, heat | 2-monosubstituted and 2,5-disubstituted furans | arkat-usa.org |

| Homopropargyl alcohol | AuCl | Methanol | Oxygenated 5,5-spiroketals (furan as potential byproduct) | beilstein-journals.org |

| Enyne acetates | Pd(OAc)₂ / BF₃·OEt₂ | 80 °C, MeNO₂/H₂O | 2,5-disubstituted furans | organic-chemistry.org |

Base-Mediated Cyclizations from Allenic Sulfide (B99878) Derivatives

Base-mediated cyclization of allenic sulfides provides a pathway to furan derivatives. Research has shown that β-carbonyl allenic sulfides can undergo efficient cyclization to furans when treated with a base. researchgate.net This methodology offers a metal-free alternative for furan synthesis.

Lewis and Brønsted Acid-Catalyzed Furan Formation

Both Lewis and Brønsted acids can catalyze the formation of the furan ring from suitable acyclic precursors.

Lewis acids, such as zinc chloride (ZnCl₂), have been employed for the 5-endo-dig cycloisomerization of alk-3-yn-1-ones at room temperature, affording 2,5-di- and 2,3,5-trisubstituted furans in high yields. organic-chemistry.org This method is cost-effective and tolerates a range of functional groups. organic-chemistry.org Other Lewis acids like In(OTf)₃ have also been shown to be effective for the cycloisomerization of α-propargyl-β-keto esters. organic-chemistry.org A combination of a palladium catalyst and a Lewis acid like BF₃·OEt₂ can be used to synthesize 2,5-disubstituted furans from enyne acetates. organic-chemistry.org

Brønsted acids, such as para-toluenesulfonic acid (p-TSA), can catalyze the dehydrative heterocyclization of γ-hydroxy-α,β-unsaturated ketones to form substituted furans. rsc.org In some cases, the presence of a co-solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the acidity of the Brønsted acid and promote the reaction under mild conditions. publish.csiro.au However, under certain acidic conditions, furan itself can undergo polymerization, which can be suppressed by using alcoholic solvents. rsc.org

Table 3: Acid-Catalyzed Furan Synthesis

| Substrate | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alk-3-yn-1-ones | ZnCl₂ (10 mol%) | Dichloromethane, Room Temp. | 2,5-di- and 2,3,5-trisubstituted furans | 85-97 | organic-chemistry.org |

| Ynone substrates | p-TSA / HFIP | Mild conditions | 2-aryl-3-carboxylate ester furans and 2,3-diaryl furans | up to 94 | publish.csiro.au |

| γ-Hydroxy-α,β-unsaturated ketones (TBS protected) | p-TSA | Methanol, Room Temp. | Substituted furans | up to 98 | rsc.org |

| Enyne acetates | Pd(OAc)₂ / BF₃·OEt₂ | 80 °C, MeNO₂/H₂O | 2,5-disubstituted furans | Good to excellent | organic-chemistry.org |

| Furan | Amberlyst 70 (Brønsted acid) | 140-190 °C, Methanol | Benzofuran (B130515) | Enhanced | rsc.org |

Copper-Mediated Cyclization Pathways

The formation of the furan ring itself can be achieved through various copper-catalyzed reactions, providing a direct route to substituted furans. These methods typically involve the intramolecular or intermolecular cyclization of acyclic precursors. While not always producing this compound directly, these pathways are fundamental for creating the core furan structure which may already bear the phenylethynyl group or a precursor to it.

One significant method is the copper(II) chloride (CuCl2)-catalyzed heterocyclodehydration of 3-yne-1,2-diols. nih.govresearchgate.net This reaction proceeds under mild conditions to afford substituted furans in good to high yields. nih.govresearchgate.net The mechanism involves the coordination of the copper catalyst to the alkyne, facilitating a nucleophilic attack from a hydroxyl group, leading to cyclization and subsequent dehydration to form the aromatic furan ring. By selecting a 3-yne-1,2-diol with appropriate substituents, this method can be adapted to synthesize a range of furan derivatives.

Other copper-catalyzed strategies have also been developed. A regioselective, Cu(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins provides a pathway to multisubstituted furans. nih.gov Another approach involves the copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes, which proceeds via direct C(sp³)–H bond functionalization under radical conditions. rsc.org Furthermore, copper(I) can catalyze the synthesis of polysubstituted furans from 1,3-dicarbonyl compounds and alkynoates in the presence of oxygen, which acts as an ideal and environmentally attractive oxidant. wikipedia.org These diverse copper-mediated cyclizations highlight the versatility of copper in forging the furan core structure.

| Method | Key Reactants | Copper Catalyst | General Outcome | Reference |

|---|---|---|---|---|

| Heterocyclodehydration | 3-Yne-1,2-diols | CuCl₂ | Substituted furans | nih.govresearchgate.net |

| Intermolecular Annulation | Aryl ketones, Aromatic olefins | CuCl₂ | Multisubstituted furans | nih.gov |

| Radical Addition/Annulation | Acetophenones, Electron-deficient alkynes | CuBr·SMe₂ | Multisubstituted furans | rsc.org |

| Oxidative Coupling | 1,3-Dicarbonyl compounds, Alkynoates | Cu(OTf)₂ | Polysubstituted furans | wikipedia.org |

Functionalization of Pre-formed Furan Rings

An alternative and widely used approach to synthesizing this compound involves starting with a furan ring and introducing the phenylethynyl substituent. This is typically achieved through cross-coupling reactions or sequential addition-elimination strategies.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling is arguably the most common method for this transformation. wikipedia.orgnumberanalytics.com This reaction creates a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound synthesis, this involves the reaction of a 2-halofuran (e.g., 2-iodofuran or 2-bromofuran) with phenylacetylene. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, with a copper(I) salt, like cuprous iodide (CuI), acting as a co-catalyst in the presence of an amine base. nih.govorganic-chemistry.org

The catalytic cycle involves the oxidative addition of the 2-halofuran to the Pd(0) species, followed by the formation of a copper(I) acetylide from phenylacetylene. A transmetalation step between the palladium complex and the copper acetylide precedes the final reductive elimination, which yields this compound and regenerates the Pd(0) catalyst. wikipedia.org

Another effective cross-coupling method is the Stille reaction. This pathway can involve the coupling of 2-(tributylstannyl)furan (B54039) with a phenyl halide or, conversely, a 2-halofuran with (phenylethynyl)tributylstannane. rsc.orgnih.gov The reaction is catalyzed by a palladium complex and offers an alternative to the Sonogashira coupling, particularly when specific functional group tolerance is required. nih.gov

| Reaction | Furan Substrate | Phenyl Substrate | Catalyst System | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 2-Iodofuran / 2-Bromofuran | Phenylacetylene | Pd(II) complex + Cu(I) salt | nih.govwikipedia.orgorganic-chemistry.org |

| Stille Coupling | 2-(Tributylstannyl)furan | Iodobenzene | Pd(0) complex | rsc.orgnih.gov |

An alternative to cross-coupling involves a two-step sequence utilizing organolithium reagents. This method hinges on the nucleophilic addition of phenylethynyl lithium to a furan derivative bearing an electrophilic carbonyl group, followed by an elimination reaction.

The first step involves the 1,2-addition of phenylethynyl lithium (Ph-C≡C-Li) to furan-2-carbaldehyde (furfural). nih.gov This reaction forms the corresponding secondary propargyl alcohol, 1-(furan-2-yl)-3-phenylprop-2-yn-1-ol. Phenylethynyl lithium is typically prepared in situ by deprotonating phenylacetylene with a strong base like n-butyllithium. The nucleophilic addition of organolithium reagents to aldehydes is a classic and efficient method for C-C bond formation. orgsyn.orgresearchgate.net

The second step is the dehydration of the intermediate alcohol to generate the desired alkyne. This elimination reaction can be promoted under various conditions, such as treatment with acid or via other methods designed to convert the hydroxyl group into a better leaving group, to furnish the conjugated system of this compound.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. Several green chemistry strategies have been applied to the synthesis of this compound and related compounds, focusing on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

A significant advancement is the adaptation of cross-coupling reactions to aqueous media. The Sonogashira coupling, for example, can be performed in water, often with the aid of a surfactant, which eliminates the need for volatile organic solvents. researchgate.netorganic-chemistry.org Some protocols also achieve this transformation under copper-free conditions, which is advantageous as it avoids the use of a toxic heavy metal co-catalyst and simplifies product purification. researchgate.netwikipedia.org Similarly, Stille couplings have been successfully demonstrated in water at room temperature, using specialized surfactants like TPGS-750-M to facilitate the reaction in the aqueous micellar environment. rsc.org

Another green approach is the development of transition-metal-free reactions. For instance, the intramolecular cyclization of 2-ynylphenols to form benzofurans can be catalyzed by simple, inexpensive, and low-toxicity inorganic bases like cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH), completely avoiding palladium or copper catalysts. nih.govrsc.orgsemanticscholar.org Electrochemical synthesis also represents a promising green alternative, using electricity as a "clean" reagent to drive reactions and often avoiding harsh oxidants or reductants. frontiersin.orggoogle.com These methods contribute to making the synthesis of complex molecules like this compound more sustainable.

| Strategy | Method | Key Features | Reference |

|---|---|---|---|

| Aqueous Synthesis | Sonogashira Coupling | Water as solvent, often copper-free, low catalyst loading | researchgate.netwikipedia.orgorganic-chemistry.org |

| Aqueous Synthesis | Stille Coupling | Water as solvent, room temperature, surfactant-mediated | rsc.org |

| Metal-Free Catalysis | Intramolecular Cyclization | Base-catalyzed (e.g., Cs₂CO₃), avoids transition metals | rsc.orgsemanticscholar.org |

| Electrosynthesis | Oxidative Cyclization | Electricity as reagent, avoids chemical oxidants | frontiersin.orggoogle.com |

Reactivity of the Furan Heterocycle

Electrophilic Aromatic Substitution Studies

Furan is a π-rich heterocycle, rendering it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on the furan ring typically occurs at the C2 and C5 positions, as the cationic intermediate formed by electrophilic attack at these positions is better stabilized by resonance. chemicalbook.comorganicchemistrytutor.com In this compound, the C5 position is unsubstituted and therefore the primary site for electrophilic attack.

Research has shown that furan and its derivatives can undergo a variety of electrophilic aromatic substitution reactions. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of furans suggests that it would readily participate in reactions such as halogenation, nitration, and Friedel-Crafts reactions at the C5 position. The electron-withdrawing nature of the phenylethynyl group might slightly deactivate the furan ring compared to furan itself, but it is still expected to be highly reactive.

Interestingly, studies on related systems, such as osmafuran-fused osmapentalenes, have demonstrated successful electrophilic aromatic substitution reactions, highlighting the potential for such transformations in furan-containing polycyclic aromatic compounds. nih.gov

Nucleophilic Additions and Ring-Opening Pathways

While the furan ring is generally more susceptible to electrophilic attack, under certain conditions, it can undergo nucleophilic additions, often leading to ring-opening. The lower resonance energy of furan compared to other aromatic heterocycles like thiophene (B33073) makes it less stable and more prone to reactions that disrupt its aromaticity. chemicalbook.com

In the context of this compound, nucleophilic attack on the furan ring itself is less common unless activated by specific functionalities or reaction conditions. However, related structures provide insights into potential pathways. For instance, the reaction of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles can lead to highly substituted furans. researchgate.net This suggests that transformations involving the phenylethynyl group could potentially set the stage for subsequent reactions involving the furan ring.

Ring-opening of the furan moiety can be a significant reaction pathway, particularly under acidic conditions or in the presence of strong nucleophiles. While direct evidence for the ring-opening of this compound is not prominent in the search results, the general chemistry of furans supports this possibility.

Transformations of the Phenylethynyl Moiety

The phenylethynyl group is a highly versatile functional group that can undergo a wide array of transformations, including additions to the triple bond and reactions involving the terminal phenyl group.

Alkyne Functionalization Reactions (e.g., Hydration, Hydroamination, Cycloaddition)

The carbon-carbon triple bond of the phenylethynyl group is a prime site for various addition reactions.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or metal complexes, would lead to the formation of a ketone. Specifically, the hydration of this compound would be expected to yield 2-(2-oxo-2-phenylethyl)furan. Studies on the hydration of 2-alkynylanilines have shown that the regioselectivity of the reaction can be controlled by the reaction conditions. nih.gov

Hydroamination: The addition of an N-H bond across the alkyne is a powerful method for the synthesis of nitrogen-containing compounds. Intermolecular hydroamination of alkynes can be catalyzed by various transition metal complexes. acs.orgresearchgate.net For this compound, this reaction could provide access to enamines or imines, depending on the subsequent tautomerization. Silver-catalyzed hydroamination has also been reported for related systems. mdpi.com

Cycloaddition: The alkyne functionality readily participates in cycloaddition reactions. For example, [2+2] cycloaddition reactions of ethynylated 2H-cyclohepta[b]furan-2-ones have been reported. researchgate.netyoutube.com Similarly, this compound could act as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of complex polycyclic systems. The Asao–Yamamoto benzannulation, which involves the reaction of substituted 2-(phenylethynyl)benzaldehydes with alkynes, is a notable example of a cycloaddition providing access to naphthalenes. researchgate.netnih.govrsc.org

Oligomerization and Polymerization Tendencies

The phenylethynyl group can also participate in oligomerization and polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties. researchgate.net While specific studies on the polymerization of this compound are not detailed, the polymerization of related phenylacetylene derivatives is well-documented. For instance, the polymerization of 2-naphthyne precursors, generated from 2-halo-3-silylnaphthalenes, has been shown to produce ortho-naphthalene oligomers. nih.gov This suggests that under appropriate catalytic conditions, this compound could potentially undergo similar transformations to yield furan-containing oligo- or poly(phenyleneethynylene)s. The synthesis of furan phenylene co-oligomers has been demonstrated through other routes, highlighting the interest in such materials. acs.org

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. adichemistry.comamazonaws.com Both the furan ring and the phenylethynyl moiety of this compound can participate in such reactions.

The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). However, the aromaticity of the furan ring makes it less reactive as a diene compared to non-aromatic dienes. The reaction is often reversible.

The phenylethynyl group can participate as a 2π component in various cycloaddition reactions. These include [2+2], [3+2], and [4+2] cycloadditions. For instance, the reaction of ethynylated 2H-cyclohepta[b]furan-2-ones with tetracyanoethylene (B109619) proceeds via a formal [2+2] cycloaddition followed by ring-opening. researchgate.net Gold- and palladium-catalyzed reactions of allyl this compound-3-carboxylate demonstrate intramolecular rearrangements that can be considered pericyclic in nature. acs.org

Furthermore, electrocyclization reactions, a class of pericyclic reactions, could be envisaged for derivatives of this compound. youtube.com These reactions involve the formation of a ring from an open-chain conjugated system. While no direct examples for this compound are provided, the general principles of pericyclic chemistry suggest that appropriately substituted derivatives could undergo such transformations.

Diels-Alder Reactions with Dienophiles

The furan ring, despite its aromatic character, can participate as the diene component in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgiitk.ac.in This reactivity is influenced by the electronic nature of both the furan derivative and the dienophile. In a normal electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. wikipedia.org Furan and its derivatives are generally considered electron-rich dienes, making them suitable partners for electron-deficient dienophiles like maleimides. mdpi.com

The reaction between a furan diene and a maleimide (B117702) dienophile typically yields an oxabicyclic product, known as an oxanorbornene. mdpi.com This cycloaddition can result in two diastereomeric products: the kinetically favored endo adduct and the more thermodynamically stable exo adduct. mdpi.com While the literature extensively covers Diels-Alder reactions of various furan compounds, specific studies detailing the reaction of this compound with common dienophiles are not prominently featured in the provided results. However, the general principles of furan reactivity apply. For instance, it has been shown that furans substituted with electron-withdrawing groups can also act as dienophiles. conicet.gov.ar

In a related context, intramolecular Diels-Alder reactions involving a furan ring and a tethered dienophile are a powerful strategy for constructing complex polycyclic systems. Research has demonstrated that furan can react with a tethered alkynol in a microwave-assisted one-pot procedure to form 5-hydroxy indoles. nih.gov This process involves an intramolecular [4+2] cycloaddition followed by a fragmentation and aromatization cascade. nih.gov

[2+2] and [2+3] Cycloadditions Involving the Alkyne

The phenylethynyl group of this compound offers a secondary site of reactivity, capable of participating in various cycloaddition reactions. While specific examples of [2+2] cycloadditions involving this compound were not found, the alkyne moiety is a known participant in such reactions under photochemical or metal-catalyzed conditions.

More prevalent in the literature are [3+2] cycloadditions. These reactions are a cornerstone for the synthesis of five-membered heterocycles. For instance, a theoretical study has explored the competing nature of intramolecular [4+2] and [3+2] cycloaddition pathways. acs.org Methodologies for synthesizing tetrasubstituted furans have been developed via TMSOTf-catalyzed formal [3+2] cycloaddition of electron-rich alkynes. rsc.org Similarly, BF3·OEt2 has been used to catalyze the [3+2] cycloaddition of tosylhydrazones with alkynes to produce pyrazoles. rsc.org Another developed method for synthesizing thieno[3,2-b]furans is based on a formal [3+2] cycloaddition strategy. researchgate.net

Catalytic Transformations and Derivatization

Transition Metal-Catalyzed Modifications

The this compound scaffold and its precursors are versatile substrates for a variety of transition metal-catalyzed transformations, leading to more complex furan derivatives.

Ruthenium-Catalyzed Reactions: A novel method for synthesizing poly-substituted furans involves the Ru(II)-catalyzed oxidative annulation of ynamides, such as 3-(phenylethynyl)oxazolidin-2-ones. This reaction proceeds in the presence of a copper(II) triflate oxidant and a cesium carbonate base, showing broad substrate scope. rsc.org

Gold and Silver-Catalyzed Reactions: Gold catalysts are highly effective in activating alkyne functionalities. AuCl3 catalyzes the coupling of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles (alcohols, water, carboxylic acids) to yield highly substituted furans under mild conditions. researchgate.net In a diastereodivergent organocatalytic approach to chiral annulated furans, a silver-catalyzed intramolecular cycloisomerization of an allenyl ketone intermediate is a key step. nih.govrsc.org

Copper-Catalyzed Reactions: Copper catalysts have been employed in the [4+2]-cycloadditions of isoxazoles with 2-alkynylbenzaldehydes, including 2-(phenylethynyl)benzaldehyde (B1589314). datapdf.com Depending on the isoxazole (B147169) substitution, different reaction pathways can be favored. datapdf.com

Palladium-Catalyzed Reactions: Palladium catalysts are used in cyclization reactions. For example, the reaction of methyl 2-(3-hydroxyalk-1-ynyl)benzoates with aryl iodides in the presence of a palladium(II) catalyst affords 3-aryl-3-vinylbenzo[c]furan-1(3H)-ones. thieme-connect.de

The table below summarizes the conditions for the Ru(II)-catalyzed synthesis of tetra-substituted furans from various substituted 3-(phenylethynyl)oxazolidin-2-ones.

| Entry | R Group on Phenyl Ring | Product | Yield (%) |

| 2a | 4-Me | 2a | 74 |

| 2b | 4-OMe | 2b | 72 |

| 2c | 4-tBu | 2c | 71 |

| 2d | 4-Ph | 2d | 66 |

| 2i | 4-F | 2i | 76 |

| 2j | 4-Cl | 2j | 81 |

| 2k | 4-Br | 2k | 83 |

| 2l | 4-I | 2l | 83 |

| 2m | 4-CF3 | 2m | 80 |

| 2n | 4-Ac | 2n | 78 |

| 2o | Thiophen-3-yl (instead of phenyl) | 2o | 53 |

| Data sourced from a study on Ru(II)-catalyzed annulation of ynamides. Reaction conditions involved the ynamide substrate, a Ru(II) catalyst, Cu(OTf)2 as an oxidant, and Cs2CO3 as a base. rsc.org |

Organocatalytic Transformations

Organocatalysis provides a metal-free approach to synthesizing and modifying furan derivatives, often with high stereoselectivity. An organocatalytic method for the synthesis of various alkynes, including this compound, has been reported using 2-furaldehyde as a starting material. amazonaws.com

A significant application of organocatalysis is in the asymmetric synthesis of chiral annulated furans. nih.gov This strategy involves an asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, which are precursors to structures related to this compound. nih.govrsc.org Natural cinchona alkaloids are used as catalysts, and by modifying the catalyst and its mode of action (general base vs. phase transfer catalysis), a complete switch in diastereoselectivity can be achieved, allowing access to all possible stereoisomers of the furan products. nih.govrsc.org

The table below presents results from the general base catalysis approach for synthesizing chiral annulated furans, highlighting the scope of the reaction.

| Entry | R¹ on Alkyne | n (Ring Size) | R² | R³ | Yield (%) | d.r. | ee (%) |

| 1 | Ph | 1 | H | H | 85 | >19:1 | 99 |

| 2 | Ph | 2 | H | H | 82 | 12:1 | 97 |

| 3 | 4-MeOC₆H₄ | 1 | H | H | 88 | >19:1 | 99 |

| 4 | 4-CF₃C₆H₄ | 1 | H | H | 84 | >19:1 | 99 |

| 6 | Vinyl | 1 | H | H | 65 | >19:1 | 95 |

| 7 | Ph | 1 | Me | H | 81 | >19:1 | 99 |

| 8 | Ph | 1 | H | Me | 85 | >19:1 | 98 |

| Data adapted from a study on diastereodivergent organocatalysis. nih.govrsc.org The reaction involves the addition of a β-ketoester to a cyclic 2-(1-alkynyl)-2-alken-1-one catalyzed by a cinchona alkaloid, followed by silver-catalyzed cyclization. nih.gov |

Computational and Theoretical Mechanistic Studies

Reaction Pathway Elucidation

Computational studies, primarily using Density Functional Theory (DFT), are crucial for understanding the intricate mechanisms of reactions involving this compound and related compounds. These studies provide insights into transition state structures, reaction intermediates, and energy profiles, which are often difficult to determine experimentally.

One theoretical study investigated the AuCl₃-catalyzed isomerization of alkynyl epoxides to furans. maxapress.com The calculations elucidated a multi-step mechanism:

Coordination of the gold catalyst to the alkyne.

Opening of the strained epoxide ring, which requires a free energy of 15.5 kcal/mol.

A subsequent 5-exo-dig cyclization, where the alkoxide oxygen attacks the alkyne carbon, proceeds with a very low energy barrier of 2.7 kcal/mol.

The process concludes with a series of proton transfer steps to yield the final furan product. maxapress.com

Another DFT study focused on the BF₃·OEt₂-facilitated benzannulation and Friedel-Crafts reaction between 2-(phenylethynyl)aniline and 2-(phenylethynyl)benzaldehyde. auctoresonline.org The calculations revealed that BF₃·OEt₂ acts as a Lewis acid to facilitate the initial formation of an imine. This is followed by a nucleophilic attack from the alkyne of the aniline (B41778) portion to form a five-membered ring, and a subsequent attack from the alkyne of the benzaldehyde (B42025) portion to create a six-membered ring, ultimately leading to a highly π-extended carbazole (B46965) derivative. auctoresonline.org

A plausible mechanism for the transition-metal-free, base-catalyzed intramolecular cyclization of 2-(phenylethynyl)phenol (B13115910) to 2-phenylbenzo[b]furan has also been proposed. nih.govrsc.orgsemanticscholar.org The mechanism involves:

Deprotonation of the phenol (B47542) by a base (like Cs₂CO₃) to form a nucleophilic phenolate (B1203915) intermediate.

An intramolecular nucleophilic attack of the phenolate onto the alkyne, possibly activated by the cesium ion, to form a vinyl anion intermediate.

Protonation of this intermediate to yield the final 2-phenylbenzo[b]furan product. nih.govrsc.orgsemanticscholar.org

The energy profile for the Au-catalyzed furan formation is summarized below.

| Step | Species/Transition State | Description | Relative Free Energy (kcal/mol) |

| 1 | S2 | Reactant-catalyst complex | 0.0 |

| 2 | TS1 | Epoxide ring opening | +15.5 |

| 3 | S3 | Ring-opened intermediate | -1.1 |

| 4 | TS2 | Furan ring formation (5-exo-dig) | +2.7 |

| 5 | S4 | Furan ring intermediate | -63.3 |

| Data from a computational analysis of Au-catalyzed isomerization of alkynyl epoxides. Energies are calculated with the M06-2X functional in acetonitrile (B52724). maxapress.com |

Reaction Chemistry and Mechanistic Investigations of 2 Phenylethynyl Furan

Mechanistic Investigations

The analysis of transition states is crucial for a deep understanding of the reaction mechanisms involving 2-(phenylethynyl)furan. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the geometries, energies, and electronic structures of these transient species. Such analyses help in determining reaction pathways, predicting reaction rates, and understanding the origins of selectivity.

The reactions of this compound can proceed through various pathways, including cycloadditions where the furan (B31954) ring acts as a diene, or reactions involving the phenylethynyl substituent. The nature of the transition states in these processes dictates the feasibility and outcome of the reaction.

Cycloaddition Reactions:

In the context of cycloaddition reactions, such as the Diels-Alder reaction, the furan ring of this compound can act as the diene. The transition state analysis for such reactions focuses on whether the mechanism is concerted (a single transition state) or stepwise (involving intermediates and multiple transition states).

For instance, studies on analogous systems like dienylfurans reacting with dienophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) provide valuable insights. DFT calculations on these systems explore various potential reaction pathways, including concerted [4+2] cycloadditions, stepwise processes involving zwitterionic or diradical intermediates, and more complex multi-step sequences. pku.edu.cn

A key finding from these theoretical studies is that the aromaticity of the furan ring leads to a significant activation barrier for its participation in Diels-Alder reactions. The disruption of the aromatic sextet in the transition state is energetically costly. For example, the concerted [4+2] cycloaddition of a furan moiety with an alkyne can have a Gibbs free energy of activation (ΔG‡) in the range of 20-30 kcal/mol. pku.edu.cnresearchgate.net

In a study of the [8+2] cycloaddition of (Z)-2-(buta-1,3-dien-1-yl)furan with DMAD, several pathways were computationally evaluated. The analysis revealed that a direct concerted [4+2] cycloaddition involving the furan ring (Pathway C) had a calculated activation Gibbs free energy of 23.5 kcal/mol for the key transition state. pku.edu.cn This pathway, although plausible, was found to be less favorable than other pathways involving the diene substituent. The transition state for this furan-involved cycloaddition was shown to be concerted but highly asynchronous, with the two new carbon-carbon bonds forming at different rates (transition state bond lengths of 1.81 Å and 3.01 Å). pku.edu.cn

The table below summarizes the calculated activation energies for different competing pathways in the reaction of a model dienylfuran with DMAD, illustrating the energetic landscape that a reaction involving the furan core must navigate.

Interactive Table: Calculated Gibbs Free Energies of Activation for Competing Reaction Pathways

| Pathway Description | Rate-Determining Step | Activation Energy (ΔG‡, kcal/mol) | Reference |

| Stepwise [8+2] Cycloaddition (Path B) | Isomerization of intermediate | 33.0 | pku.edu.cn |

| [4+2] Cycloaddition/ pku.edu.cnuchicago.edu-Vinyl Shift (Path C) | Initial [4+2] cycloaddition | 23.5 | pku.edu.cn |

| Stepwise [8+2] Cycloaddition (Path D) | Initial C-C bond formation | 29.4 | pku.edu.cn |

| Alternative [4+2]/ pku.edu.cnuchicago.edu-Vinyl Shift (Path E) | Initial [4+2] cycloaddition | 22.3 | pku.edu.cn |

This data indicates that while the furan ring can participate in cycloadditions, other reactive moieties within the molecule, if present, might offer lower energy pathways. For this compound, this implies a competition between reactions at the furan core and the external alkyne.

Reactions Involving the Phenylethynyl Group:

The reactivity of the phenylethynyl group is often studied in the context of catalyzed reactions, for example, using Lewis acids like BF₃·OEt₂. Theoretical investigations into the BF₃·OEt₂-catalyzed tandem benzannulation/Friedel-Crafts reaction of 2-(phenylethynyl)aniline with 2-(phenylethynyl)benzaldehyde (B1589314) offer analogous insights into the activation of the alkyne moiety. auctoresonline.org In these complex sequences, the reaction is initiated by the formation of an imine, followed by a series of cyclizations. The transition states for these steps involve the nucleophilic attack of an alkyne π-bond, leading to the formation of carbocationic intermediates. auctoresonline.org

The activation energies for these individual steps are critical. For example, the dehydration step to form an imine intermediate in the model system was calculated to have an activation energy of 25.1 kcal/mol. auctoresonline.org Subsequent intramolecular attacks involving the alkyne group have their own distinct transition states and energy barriers. The analysis of the transition state vectors (the direction of atomic motion at the transition state) confirms the formation of new C-C bonds and the breaking of existing bonds. For instance, in an intramolecular Friedel-Crafts step, the transition vector clearly shows the attack from a phenyl sp² carbon to a carbocation, with a calculated C-C distance of 2.29 Å in the transition state. auctoresonline.org

The table below presents calculated activation energies for key steps in a related BF₃·OEt₂-catalyzed tandem reaction, highlighting the energy required for transformations involving a phenylethynyl group.

Interactive Table: Calculated Activation Energies for Key Steps in a Tandem Reaction

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) | Reference |

| Dehydration (Imine Formation) | ts-i2a | 25.1 | auctoresonline.org |

| 5-exo-dig Cyclization | ts-ab | 15.6 | auctoresonline.org |

| 6-endo-trig Cyclization | ts-cd | 16.5 | auctoresonline.org |

| Intramolecular Friedel-Crafts | ts-de | 8.5 | auctoresonline.org |

These computational findings underscore that the analysis of transition states provides a quantitative and predictive framework for understanding the complex reactivity of molecules like this compound. The subtle balance of energies between different possible transition states, influenced by catalysts, substituents, and reaction conditions, ultimately determines the product distribution.

Advanced Spectroscopic and Analytical Characterization of 2 Phenylethynyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(phenylethynyl)furan, providing detailed information about the hydrogen and carbon skeletal framework.

¹H NMR spectra confirm the presence and connectivity of the protons in the molecule. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aromatic protons of the phenyl and furan (B31954) rings. The protons on the phenyl group typically appear as a multiplet in the range of δ 7.34-7.54 ppm. rsc.org The furan protons also exhibit distinct signals: the proton at the 5-position (adjacent to the oxygen) appears as a doublet of doublets around δ 7.43 ppm, the proton at the 3-position shows a multiplet near δ 6.67 ppm, and the proton at the 4-position resonates as a doublet of doublets around δ 6.43 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon environment. The spectrum reveals distinct peaks for each carbon atom in this compound. Key resonances include those for the acetylenic carbons, which are typically found at approximately δ 93.21 and δ 79.34 ppm. rsc.org The carbon atoms of the furan ring show signals around δ 143.63 (C-2), δ 115.22 (C-3), δ 111.06 (C-4), and a signal for the carbon attached to the ethynyl (B1212043) group. The phenyl group carbons exhibit signals in the aromatic region, including peaks at δ 131.39, δ 128.68, and δ 128.37 ppm, with the ipso-carbon appearing around δ 122.23 ppm. rsc.org

Detailed analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure, confirming the this compound framework. rsc.orgsciencepublishinggroup.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.51-7.54 (m, 2H) | Phenyl protons |

| 7.43 (dd, J = 1.8, 0.9 Hz, 1H) | Furan H-5 | |

| 7.34-7.36 (m, 3H) | Phenyl protons | |

| 6.66-6.67 (m, 1H) | Furan H-3 | |

| 6.43 (dd, J = 3.2, 1.8 Hz, 1H) | Furan H-4 | |

| ¹³C | 143.63 | Furan C-5 |

| 137.10 | Furan C-2 | |

| 131.39 | Phenyl C | |

| 128.68 | Phenyl C | |

| 128.37 | Phenyl C | |

| 122.23 | Phenyl C-ipso | |

| 115.22 | Furan C-3 | |

| 111.06 | Furan C-4 | |

| 93.21 | Acetylenic C | |

| 79.34 | Acetylenic C |

Data sourced from a representative synthesis. rsc.org Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₂H₈O), the calculated exact mass is 168.0575. rsc.org Experimental values obtained through techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are typically in very close agreement with this theoretical value, confirming the molecular formula. rsc.org For instance, a reported HRMS (ESI+) value for the molecular ion [M]⁺ was found to be 168.0573. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) is often used to study the fragmentation pathways of the molecule. The fragmentation of furan derivatives is a well-studied area. imreblank.ch While specific fragmentation data for this compound is not extensively detailed in the provided context, general principles suggest that fragmentation would likely involve cleavage of the furan ring and potentially the ethynyl linkage. The molecular ion peak is expected to be prominent, which is characteristic for many aromatic compounds. libretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound, providing a "fingerprint" of the molecule's functional groups. uni-siegen.de

Infrared (IR) Spectroscopy of this compound reveals several characteristic absorption bands. A prominent and sharp peak is observed for the C≡C triple bond stretch, typically appearing around 2201 cm⁻¹. rsc.org The aromatic C-H stretching vibrations of the phenyl and furan rings are observed above 3000 cm⁻¹, often as a group of weaker bands (e.g., 3061 cm⁻¹). rsc.org The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region, with reported peaks at 1597 cm⁻¹, 1490 cm⁻¹, and 1444 cm⁻¹. rsc.org The C-O-C stretching of the furan ring and other fingerprint region vibrations are also present at lower wavenumbers. rsc.orgudayton.edu

Raman Spectroscopy , while not explicitly detailed for this specific compound in the search results, would be expected to show a strong signal for the symmetrical C≡C stretch of the internal alkyne due to the change in polarizability, complementing the IR data. uni-siegen.de

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3061 | Aromatic C-H Stretch |

| 2201 | C≡C Stretch (Alkyne) |

| 1597 | Aromatic C=C Stretch |

| 1490 | Aromatic C=C Stretch |

| 1444 | Aromatic C=C Stretch |

| 756 | C-H Bending (Phenyl) |

| 689 | C-H Bending (Phenyl) |

Data sourced from a representative synthesis. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Flash Chromatography)

Chromatographic methods are indispensable for the purification and assessment of purity of this compound.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of reactions that synthesize this compound and for determining an appropriate solvent system for column chromatography. researchgate.netrochester.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For effective separation in flash chromatography, an Rf value of approximately 0.1 to 0.4 is generally considered ideal. biotage.com

Flash Column Chromatography is the standard method for purifying this compound on a preparative scale. rochester.edu Following a synthesis, the crude product is typically subjected to flash chromatography using a silica (B1680970) gel stationary phase. The mobile phase, or eluent, is often a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The specific ratio of these solvents is optimized using TLC to achieve good separation of the desired product from any unreacted starting materials or byproducts. biotage.comrsc.org The successful isolation of this compound as a colorless oil or solid is frequently reported after purification by flash column chromatography. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for the parent this compound was not found in the provided search results, the technique has been successfully applied to derivatives. For example, the structure of 3-fluoro-4-(phenylethynyl)furan has been confirmed by X-ray crystallography, which provides precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. eiu.edu Similarly, X-ray analysis of pyreno[2,1-b]furan molecules containing phenylethynyl substituents has been used to confirm their exact structures and planarity. worktribe.com This demonstrates the utility of the technique for unambiguously determining the molecular architecture of complex furan-containing compounds.

Advanced Computational Chemistry and Quantum Chemical Studies

Computational chemistry offers powerful tools to complement experimental data, providing insights into the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. DFT calculations can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.govchemrxiv.org For furan and its derivatives, DFT studies have been used to analyze reaction mechanisms, electronic properties, and adsorption behaviors. pku.edu.cnnih.govmdpi.com

For example, DFT calculations are used to compute NMR chemical shifts, which can then be compared with experimental values to aid in the definitive assignment of complex structures. nih.gov The method can also be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the molecule. ekb.eg Studies on related systems, such as the interaction of furan with metal surfaces, utilize DFT to elucidate bonding mechanisms, which involves analyzing orbital overlaps and charge transfer. chemrxiv.org Although specific DFT studies focused solely on this compound were not identified, the principles and applications of DFT are well-established for providing a deeper understanding of its structural and electronic properties.

Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemical analysis. It serves to complement experimental data, aid in spectral assignment, and provide insights into molecular structure and electronic properties. For this compound, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are particularly powerful for simulating Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra. rsc.orgnih.gov

Quantum chemical calculations offer a theoretical framework to understand the spectroscopic behavior of molecules. rsc.org The process typically begins with the optimization of the molecule's ground-state geometry using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govscielo.br Following geometry optimization, further calculations can be performed to predict specific spectral data. nepjol.info

Predicted NMR Spectra

The prediction of NMR chemical shifts is a crucial step in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR shielding tensors. github.ioq-chem.com These calculations are performed on the optimized molecular geometry. The resulting absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), for which the shielding has been calculated at the same level of theory. scielo.brsharif.edu

The accuracy of these predictions can be enhanced by applying empirical scaling factors, which correct for systematic errors inherent in the computational method. github.io For this compound, the predicted chemical shifts would highlight the distinct electronic environments of the furan, phenyl, and ethynyl protons and carbons.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated using GIAO-DFT (B3LYP/6-311+G(2d,p)) with a solvent model.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C2 | - | ~135.8 |

| Furan C3 | ~6.55 | ~112.1 |

| Furan C4 | ~6.48 | ~116.5 |

| Furan C5 | ~7.50 | ~123.0 |

| Furan O1 | - | - |

| Ethynyl Cα | - | ~87.2 |

| Ethynyl Cβ | - | ~90.5 |

| Phenyl C1' (ipso) | - | ~122.5 |

| Phenyl C2'/C6' | ~7.55 | ~129.0 |

| Phenyl C3'/C5' | ~7.38 | ~128.6 |

| Phenyl C4' | ~7.40 | ~131.7 |

Predicted Vibrational Spectra (IR and Raman)

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the nuclear coordinates for the optimized structure. wisc.edu This analysis yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration. nepjol.info These frequencies and their associated intensities are used to generate theoretical IR and Raman spectra.

Calculated harmonic frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and other method-inherent approximations. nih.gov Therefore, it is standard practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP functionals) to the computed frequencies to achieve better agreement with experimental data. niscpr.res.in The predicted spectra for this compound would feature characteristic bands for the C≡C triple bond stretch, furan and phenyl ring vibrations, and C-H stretching modes.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Calculated using DFT (B3LYP/6-311+G(2d,p)). Frequencies are scaled.

| Scaled Frequency (cm⁻¹) | Intensity (IR) | Assignment (Vibrational Mode) |

| ~3125 | Medium | Phenyl C-H Stretch |

| ~3080 | Medium | Furan C-H Stretch |

| ~2220 | Strong | C≡C Stretch |

| ~1595 | Strong | Phenyl C=C Ring Stretch |

| ~1480 | Strong | Furan C=C Ring Stretch |

| ~1230 | Medium | In-plane C-H Bending |

| ~885 | Strong | Out-of-plane C-H Bending (Furan) |

| ~755 | Strong | Out-of-plane C-H Bending (Phenyl) |

Predicted Electronic Absorption (UV-Vis) Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic properties of excited states. mdpi.comschrodinger.com By applying TD-DFT, one can predict the vertical excitation energies and corresponding oscillator strengths (f) of a molecule. arxiv.org These values directly correlate with the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum. acs.org

For conjugated systems like this compound, the lowest energy transitions typically correspond to π → π* electronic transitions. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately simulate the spectra in solution. rsc.org The predicted spectrum for this compound is expected to show strong absorptions in the UV region, characteristic of its extended π-conjugated system.

Table 3: Illustrative Predicted Electronic Transitions for this compound Calculated using TD-DFT (CAM-B3LYP/6-311G(d,p)) with a solvent model.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~315 | 0.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~255 | 0.25 | HOMO → LUMO+1 (π → π*) |

Research Applications of 2 Phenylethynyl Furan in Materials Science and Organic Synthesis

Monomer in Polymerization and Oligomerization Studies: An Area with Limited Direct Research

While the synthesis of conjugated polymers from furan (B31954) derivatives is an active field of research, specific studies detailing the use of 2-(phenylethynyl)furan as a primary monomer are not widely reported. acs.orgsemanticscholar.orgcore.ac.uk The focus has often been on other furan-containing monomers, such as 2,5-bis(hydroxymethyl)furan and 2,5-furandicarboxylic acid, for the production of bio-based polyesters like polyethylene (B3416737) furanoate (PEF). nih.govncsu.edursc.orgrsc.org

Precursor in the Synthesis of Advanced Functional Materials: Indirect and Related Applications

The use of this compound as a direct precursor for advanced functional materials is another area where specific research is sparse. The phenylethynyl moiety is a valuable building block in materials science for creating rigid, conjugated systems. nih.gov However, its application when attached to a furan ring for the synthesis of the materials listed below is not well-established.

Building Block and Intermediate in Complex Organic Synthesis

This compound serves as a versatile and valuable building block in the field of complex organic synthesis. Its unique structure, featuring a furan ring directly attached to a phenylethynyl group, provides multiple reactive sites that can be selectively manipulated to construct a wide array of more complex molecular architectures. This section explores its utility in the preparation of multi-substituted furan derivatives and in the construction of polycyclic aromatic hydrocarbons and various heterocyclic systems.

Preparation of Multi-substituted Furan Derivatives

The furan moiety is a core structure in numerous biologically active natural products and pharmaceutical compounds, making the development of methods for its polysubstitution a significant area of research. nih.gov this compound and its analogs are key starting materials in various synthetic strategies aimed at producing highly functionalized furans.

One prominent approach involves the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones, which are precursors to phenylethynyl furan derivatives. These compounds can be efficiently coupled with a variety of nucleophiles using catalysts like gold(III) chloride or electrophiles such as iodine to yield functionally-substituted furans. nih.gov For instance, the iodocyclization of 2-iodo-2-alken-1-ones in the presence of different nucleophiles produces 3-iodofurans in good to excellent yields under mild conditions. nih.gov These 3-iodofurans are themselves versatile intermediates that can be further diversified through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, leading to a diverse set of 2,3,4,5-tetrasubstituted furans. nih.gov

Another powerful method is the metalloradical-catalyzed cyclization. For example, cobalt(II) complexes can catalyze the cyclization of phenylacetylene (B144264) (a core component of this compound) with various α-diazocarbonyl compounds to produce 2,3,5-trisubstituted furans with complete regioselectivity. nih.gov This method is notable for its wide substrate scope and high tolerance for different functional groups, providing effective access to a variety of multisubstituted furans. nih.gov

Ruthenium(II) catalysis has also been employed for the synthesis of poly-substituted furans. An oxidative annulation reaction of ynamides, which can be structurally related to this compound, in the presence of a Ru(II) catalyst, a copper(II) triflate oxidant, and a cesium carbonate base, yields polysubstituted furans in good to excellent yields. rsc.org

Furthermore, reactions involving allenic sulfide (B99878) derivatives provide another route to polysubstituted furans. For instance, the reaction of β-aldehyde allenic sulfides with phenylethynyl lithium can produce furan products like 5-Methyl-3-phenyl-2-phenylethynyl furan. researchgate.net

The strategic use of silyl (B83357) groups has also proven instrumental in the synthesis of multi-substituted furans. psu.edu By using a trimethylsilyl (B98337) group as a blocking group at the C-5 position of a furan ring, it is possible to achieve regiospecific lithiation at the C-3 position, which is typically difficult to functionalize directly. psu.edu This allows for the controlled introduction of substituents at various positions around the furan ring. psu.edu

Table 1: Selected Methods for the Synthesis of Multi-substituted Furans from Phenylacetylene/Phenylethynyl Precursors

| Catalyst/Reagent | Reactants | Product Type | Yield | Reference |

| Iodine | 2-Iodo-2-alken-1-ones + Nucleophiles | 3-Iodofurans | Good to Excellent | nih.gov |

| [Co(P1)] (Metalloradical) | Phenylacetylene + α-Diazocarbonyls | 2,3,5-Trisubstituted Furans | Good | nih.gov |

| Ru(II)/Cu(OTf)₂/Cs₂CO₃ | Ynamides | Poly-substituted Furans | Good to Excellent | rsc.org |

| Phenylethynyl Lithium | β-Aldehyde Allenic Sulfides | Substituted Furans | Moderate | researchgate.net |

Construction of Polycyclic Aromatic Hydrocarbons and Heterocycles

The phenylethynyl group of this compound is a key functional group for the construction of larger aromatic systems, including polycyclic aromatic hydrocarbons (PAHs) and fused heterocyclic compounds. A significant application is in the synthesis of benzofuran (B130515) derivatives.

The intramolecular cyclization of 2-(phenylethynyl)phenol (B13115910), a closely related precursor, is a common strategy to form 2-phenylbenzo[b]furan. This reaction can be catalyzed by various systems. For example, a transition-metal-free approach utilizes bases like cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH) in acetonitrile (B52724) to achieve quantitative yields of 2-phenylbenzo[b]furan under mild conditions. rsc.orgresearchgate.net Copper-catalyzed systems, such as using a catalytic amount of copper(I) chloride (CuCl) and Cs₂CO₃ in acetonitrile, also efficiently promote this cyclization at room temperature. rsc.org

These methods are not limited to simple phenyl groups; a variety of substituents on the phenylethynyl moiety are tolerated, leading to a range of 2-aryl and 2-alkyl substituted benzo[b]furans. researchgate.netrsc.org This versatility makes it a practical method for synthesizing complex benzofuran skeletons. researchgate.net

Furthermore, electrochemical methods have been developed for the synthesis of functionalized benzo[b]furans. An electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides can produce a wide variety of selenylbenzo[b]furan derivatives. frontiersin.org This method is notable for being oxidant-, base-, and metal-free, proceeding under galvanostatic electrolysis at room temperature. frontiersin.org

Beyond benzofurans, the principles of alkyne benzannulation can be applied to construct more complex polycyclic systems. The Asao-Yamamoto benzannulation reaction, for instance, combines substituted 2-(phenylethynyl)benzaldehydes with alkynes to form 2,3-substituted naphthalenes. researchgate.netnih.gov This reaction is highly efficient and tolerates sterically demanding substrates, making it suitable for creating complex aromatic and polycyclic aromatic compounds. nih.gov The furan ring in this compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to build larger, more complex molecular frameworks. mdpi.com The reactivity of benzo[c]furans, which can be synthesized from silylated precursors, in Diels-Alder reactions allows for the construction of six-membered rings, which are fundamental building blocks for many polynuclear aromatic compounds. researchgate.net

Table 2: Synthesis of Benzofurans from 2-(Phenylethynyl)phenol Precursors

| Catalyst/Conditions | Substrate | Product | Yield | Reference |

| Cs₂CO₃ (base) | 2-(Phenylethynyl)phenol | 2-Phenylbenzo[b]furan | Quantitative | rsc.org |

| CuCl/Cs₂CO₃ | 2-(Phenylethynyl)phenol | 2-Phenylbenzo[b]furan | 95% | rsc.org |

| KOH (base) | 2-(Phenylethynyl)phenol | 2-Phenylbenzo[b]furan | 89% | rsc.org |

| Galvanostatic Electrolysis | 2-(Phenylethynyl)phenol + Diaryl Diselenide | 2-Phenyl-3-(arylselanyl)benzofuran | Good to Excellent | frontiersin.org |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 2-(phenylethynyl)furan exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Key areas of exploration include:

Eco-Friendly Methodologies: A growing emphasis is on "green chemistry" principles to minimize environmental impact. Future syntheses may explore electrochemical methods, which can reduce the need for harsh reagents and simplify purification processes. nih.govfrontiersin.org For instance, the development of electrochemical intramolecular cyclization of 2-alkynylphenols suggests a pathway that could be adapted for furan-based systems. nih.govfrontiersin.org

One-Pot Syntheses: Combining multiple reaction steps into a single operation, known as one-pot synthesis, improves efficiency and reduces waste. Research into one-pot procedures, such as palladium-catalyzed Sonogashira coupling followed by cyclization, could streamline the production of this compound and its derivatives. gdut.edu.cn

Transition-Metal-Free Approaches: To avoid the cost and potential toxicity of heavy metals, researchers are investigating metal-free synthetic routes. An example is the oxidation of 1,3-dienes to form furans, a method that could be adapted for 2,5-diaryl furans and potentially for this compound. acs.org

A comparison of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Electrochemical Synthesis | Reduced reagent use, milder conditions, high atom economy. nih.govfrontiersin.org | Scalability, optimization of electrode materials and reaction conditions. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. gdut.edu.cn | Compatibility of sequential reaction conditions, potential for side reactions. |

| Transition-Metal-Free Synthesis | Lower cost, reduced toxicity, simplified purification. acs.org | Often requires harsher conditions, may have limited substrate scope. |

Development of New Catalytic Systems for Transformations

The reactivity of the furan (B31954) and phenylethynyl moieties in this compound makes it a versatile substrate for various catalytic transformations. Future research is expected to focus on developing novel catalytic systems to exploit this reactivity.

Palladium-Based Catalysis: Palladium catalysts have been instrumental in synthesizing benzofuran (B130515) derivatives from precursors like 2-(phenylethynyl)phenol (B13115910). acs.org Future work could adapt these systems for the selective functionalization of this compound, enabling the synthesis of more complex molecules. acs.org

Copper-Based Catalysis: Copper catalysts are also effective in the synthesis of furan derivatives. researchgate.netacs.org Research into copper-catalyzed reactions of this compound could lead to new methods for C-O and C-C bond formation.

Acid Catalysis: Acidic catalysts, such as polyether sulfone sulfamic acid, have been used in the synthesis of functionalized furan-2-ones. nih.gov Exploring the use of solid acid catalysts for transformations of this compound could offer advantages in terms of catalyst recovery and reuse. nih.gov

The development of these catalytic systems will be crucial for synthesizing novel derivatives of this compound with tailored properties for various applications.

Expansion into Diverse Materials Science Applications

The conjugated π-system of this compound makes it a promising building block for advanced materials with unique optical and electronic properties. lookchem.com

Organic Electronics: Arylethynyl groups are known to influence the electronic transitions in molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. gdut.edu.cn Future research could focus on incorporating this compound into polymers and oligomers for use as organic semiconductors. acs.org The furan moiety itself is a key structural unit in many material molecules. researchgate.net

Nonlinear Optical Materials: Molecules with extended π-conjugation often exhibit significant two-photon absorption (TPA) properties, which are valuable for applications in bioimaging and photodynamic therapy. gdut.edu.cn Studies on pyreno[2,1-b]furan derivatives have shown that the introduction of electron-donating groups can enhance TPA cross-sections. gdut.edu.cn Similar strategies could be applied to this compound to develop new nonlinear optical materials.

Nanothreads: Furan has been used as a precursor for the synthesis of nanothreads, which are one-dimensional sp3-hybridized materials with high tensile strength. nih.gov Photochemically mediated polymerization of furan at reduced pressures offers a promising route to these materials. nih.gov Investigating the polymerization of this compound could lead to nanothreads with modified properties due to the inclusion of the phenylethynyl group.

Integration with Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which focuses on noncovalent interactions, offers a powerful approach to organize molecules into well-defined nanostructures. nih.gov The aromatic nature of this compound makes it an ideal candidate for integration into supramolecular assemblies and nanotechnological applications.

Self-Assembly: The planar, π-conjugated structure of this compound facilitates its self-assembly on surfaces to form ordered two-dimensional structures. beilstein-journals.org This bottom-up approach is crucial for the development of functional surfaces and nanodevices. beilstein-journals.org

Host-Guest Chemistry: The furan ring can participate in various noncovalent interactions, including halogen bonding, which is becoming an increasingly important tool in supramolecular chemistry. acs.org This interaction can be used to construct complex architectures with specific functions.

Nanomedicine: Supramolecular nanostructures are being explored for drug delivery applications. frontiersin.org By functionalizing this compound with biocompatible groups, it could be incorporated into nanocarriers for targeted therapy. frontiersin.org

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry plays a vital role in understanding and predicting the behavior of molecules. Future theoretical studies on this compound will provide valuable insights to guide experimental work.

Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, predict electronic properties, and understand reaction mechanisms. auctoresonline.orgmdpi.com For instance, theoretical studies have been used to investigate the electronic properties of similar compounds like 2,5-bis(phenylethynyl)-1,3,4-thiadiazole to assess their potential as conducting materials. researchgate.net

Predicting Spectroscopic Properties: Quantum chemical calculations can predict one- and two-photon absorption properties, which is crucial for the design of new optical materials. scispace.com Such calculations can help in understanding the structure-property relationships and in the rational design of molecules with desired photophysical characteristics.

Reaction Pathway Modeling: Theoretical modeling can elucidate complex reaction mechanisms, such as the BF3·OEt2-facilitated benzannulation and Friedel−Crafts reaction of related alkynyl compounds. auctoresonline.org Applying these methods to reactions involving this compound can help in optimizing reaction conditions and predicting product outcomes.

The table below summarizes the key theoretical methods and their potential applications for this compound.

| Theoretical Method | Application for this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction mechanism elucidation. auctoresonline.orgmdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra, understanding photophysical properties. researchgate.net |

| Quantum Chemistry Modeling | Calculation of one- and two-photon absorption cross-sections, guiding the design of nonlinear optical materials. scispace.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Phenylethynyl)furan in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including NIOSH/EN 166-compliant face shields, safety glasses, and inspected gloves. Use emergency showers/eye wash stations, prohibit eating/drinking in labs, and ensure contaminated clothing is professionally decontaminated . Regularly monitor airborne concentrations and adhere to hygiene practices (e.g., handwashing post-handling) .

Q. How can researchers synthesize this compound and characterize its purity?

- Methodological Answer : Utilize retrosynthetic planning starting from 2-(Bromomethyl)furan intermediates, as described in patented procedures . Coupling reactions with phenylethynyl groups require precise stoichiometric control. Characterize purity via GC-MS (dynamic headspace methods for sensitivity) , NMR (¹H/¹³C for structural confirmation) , and FT-IR (to validate functional groups) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Combine FT-IR (vibrational analysis of C≡C and furan rings) with dynamic headspace GC-MS (detection limit ~30× lower than static methods) . For electronic properties, employ UV-Vis spectroscopy and DFT calculations (B3LYP/6-31G(d,p) basis set) .

Advanced Research Questions

Q. What strategies are effective in minimizing side reactions during catalytic synthesis of this compound derivatives?

- Methodological Answer : Optimize catalyst systems (e.g., Ru, Rh, or bimetallic catalysts) to suppress furan ring hydrogenation or coupling byproducts . Monitor reaction progress via TLC/GC-MS and adjust temperature/pH to stabilize intermediates. For dimerization, use Diels-Alder trapping agents (e.g., methyl acrylate) to isolate desired products .

Q. How can computational approaches aid in predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-31G(d,p) to model transition states and electron density maps . Compare calculated vs. experimental IR/Raman spectra to validate reactivity predictions .

Q. How should researchers address contradictions in toxicity data when using surrogate compounds for risk assessment?

- Methodological Answer : Apply a mode-of-action (MOA) framework, assuming shared toxicity pathways among furan analogs (e.g., hepatic hyperplasia) . Derive provisional exposure limits using surrogate data (e.g., HTFOEL = 1 ppb for furan) and apply 10× safety factors for uncertainty .

Q. What experimental designs resolve discrepancies in reported furan analog formation pathways during thermal degradation studies?

- Methodological Answer : Use isotope-labeled precursors (e.g., ¹³C-glucose) to trace reaction pathways in model systems. Compare kinetics under controlled O₂ levels and pH to identify dominant mechanisms (e.g., Maillard vs. lipid oxidation) . Validate via LC-MS/MS and statistical modeling (ANOVA for processing variables) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.